molecular formula C21H29N3O2S2 B4283958 N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide

N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No.: B4283958
M. Wt: 419.6 g/mol
InChI Key: NUGBBYCXQOPBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential medical applications. This compound belongs to the class of sulfonamides and has been shown to have anti-tumor and anti-angiogenic properties.

Mechanism of Action

N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide 43-9006 targets several signaling pathways involved in tumor development and progression, including the RAF/MEK/ERK pathway and the VEGFR/PDGFR pathway. By inhibiting these pathways, this compound 43-9006 can prevent the growth and spread of tumor cells. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, this compound 43-9006 has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This can lead to changes in the pharmacokinetics of other drugs that are co-administered with this compound 43-9006.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide 43-9006 has several advantages and limitations for use in lab experiments. One advantage is its well-characterized mechanism of action, which makes it a useful tool for studying signaling pathways involved in tumor development and progression. However, this compound 43-9006 can be difficult to work with due to its low solubility in water and other solvents. Additionally, this compound 43-9006 has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide 43-9006. One area of interest is the development of new analogs or derivatives of this compound 43-9006 that may have improved pharmacokinetic or pharmacodynamic properties. Another area of interest is the use of this compound 43-9006 in combination with other drugs or therapies to enhance its anti-tumor and anti-angiogenic effects. Additionally, further research is needed to fully understand the mechanisms underlying the off-target effects of this compound 43-9006 and how these effects may impact its clinical use.

Scientific Research Applications

N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide 43-9006 has been extensively studied for its potential in treating various types of cancer. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor development and progression. This compound 43-9006 has also been studied for its anti-angiogenic properties, which can prevent the growth of new blood vessels that supply nutrients to tumors.

Properties

IUPAC Name

1-(4-butylphenyl)-3-[4-(tert-butylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S2/c1-5-6-7-16-8-10-17(11-9-16)22-20(27)23-18-12-14-19(15-13-18)28(25,26)24-21(2,3)4/h8-15,24H,5-7H2,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGBBYCXQOPBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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